molecular formula C10H21NO3 B2564610 Tert-butyl (5-hydroxypentan-2-yl)carbamate CAS No. 179412-96-5

Tert-butyl (5-hydroxypentan-2-yl)carbamate

Cat. No.: B2564610
CAS No.: 179412-96-5
M. Wt: 203.282
InChI Key: NRRUAIDJASETCY-UHFFFAOYSA-N
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Description

Tert-butyl (5-hydroxypentan-2-yl)carbamate is an organic compound with the molecular formula C10H21NO3. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a hydroxyl group, and a pentanyl chain. This compound is often used in organic synthesis and as a protecting group for amines due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl (5-hydroxypentan-2-yl)carbamate can be synthesized through the reaction of tert-butyl carbamate with 5-hydroxypentan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (5-hydroxypentan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl (5-hydroxypentan-2-yl)carbamate is used in various scientific research applications, including:

    Chemistry: As a protecting group for amines in peptide synthesis, allowing for selective deprotection under mild conditions.

    Biology: In the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: As an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: In the production of fine chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of tert-butyl (5-hydroxypentan-2-yl)carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The carbamate can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to regenerate the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (5-hydroxypentan-2-yl)carbamate is unique due to its specific structure, which combines the stability of the tert-butyl group with the reactivity of the hydroxyl and carbamate groups. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of functional groups are required .

Properties

IUPAC Name

tert-butyl N-(5-hydroxypentan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-8(6-5-7-12)11-9(13)14-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRUAIDJASETCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCO)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179412-96-5
Record name tert-butyl N-(5-hydroxypentan-2-yl)carbamate
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